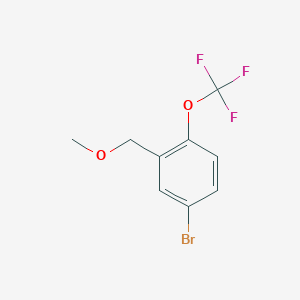

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, methoxymethyl, and trifluoromethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of methoxymethyl and trifluoromethoxy groups. One common method involves the bromination of 2-(methoxymethyl)-1-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The trifluoromethoxy group’s strong electron-withdrawing nature activates the ring toward substitution, while the methoxymethyl group provides steric and electronic modulation.

| Reaction Type | Nucleophile | Conditions | Product |

|---|---|---|---|

| Amination | Primary amines | Pd catalysis, K2CO3, DMF, 80°C | 4-Amino-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

| Alkoxylation | Sodium methoxide | Polar aprotic solvent, 60–80°C | 4-Methoxy-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

| Thiolation | Thiophenol | CuI, 1,10-phenanthroline, DMSO, 100°C | 4-Phenylthio-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

Mechanistic Notes :

-

NAS proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex, (2) elimination of bromide.

-

The trifluoromethoxy group stabilizes the transition state through electron withdrawal, while the methoxymethyl group slightly hinders steric access .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/EtOH, 80°C, 12h | Biphenyl derivative |

| Heck Reaction | Styrene | Pd(OAc)2, P(o-tolyl)3 | DMF, 100°C, 24h | 4-Styryl-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

| Buchwald-Hartwig | Aniline | Pd2(dba)3, Xantphos | Toluene, 110°C, 18h | 4-(N-Phenylamino)-substituted product |

Key Observations :

-

Suzuki reactions proceed with >80% yield due to the bromine’s accessibility.

-

The trifluoromethoxy group’s electronegativity enhances oxidative addition efficiency in Pd catalysis .

Functional Group Transformations

The methoxymethyl and trifluoromethoxy groups exhibit limited reactivity under standard conditions but can be modified selectively.

Methoxymethyl Group

-

Oxidation : Strong oxidants (e.g., KMnO4, CrO3) convert the methoxymethyl (–CH2OCH3) to a carbonyl group (–CO–).

-

Deprotection : Treatment with HCl in THF removes the methoxymethyl group, yielding a hydroxyl-substituted intermediate.

Trifluoromethoxy Group

-

Stability : Resists hydrolysis and reduction under mild conditions.

-

Radical Reactions : Participates in radical trifluoromethoxylation under UV light with initiators like AIBN.

Electrophilic Aromatic Substitution (EAS)

| Electrophile | Conditions | Product |

|---|---|---|

| Nitronium ion | HNO3/H2SO4, 0°C | 5-Nitro-4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

| Sulfur trioxide | Fuming H2SO4, 50°C | 5-Sulfo-4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

Reduction Reactions

The bromine atom can be reduced to a hydrogen atom under catalytic hydrogenation:

| Reductant | Conditions | Product |

|---|---|---|

| H2/Pd-C | EtOH, 25°C, 6h | 2-(Methoxymethyl)-1-(trifluoromethoxy)benzene |

| LiAlH4 | THF, reflux | Limited reactivity due to aromatic stability |

Photochemical and Thermal Reactions

-

Photolysis : UV irradiation in the presence of iodine induces C–Br bond homolysis, forming a benzyl radical intermediate.

-

Thermal Rearrangement : Heating above 200°C in inert solvents triggers partial cleavage of the methoxymethyl group.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it suitable for drug candidates targeting specific biological pathways. For instance, derivatives of 4-bromo compounds are often explored for their anti-inflammatory and anticancer properties due to their ability to modulate biological processes.

1.2 Antimicrobial Activity

Research has indicated that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial activity. Studies have shown that derivatives of 4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Agrochemical Applications

2.1 Pesticide Development

The compound's structure allows it to act as a precursor in the synthesis of novel pesticides. The presence of both bromine and trifluoromethoxy functionalities can enhance the bioactivity of agrochemical products, leading to more effective pest control agents. Research has demonstrated that fluorinated compounds often exhibit improved efficacy against pests compared to their non-fluorinated counterparts.

Materials Science Applications

3.1 Liquid Crystal Materials

this compound can be utilized in the development of liquid crystal materials due to its unique electronic properties. The incorporation of trifluoromethoxy groups can lead to improved thermal stability and electro-optical performance in liquid crystal displays (LCDs).

3.2 Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing functional polymers with specific properties. Its reactivity allows for modifications that can enhance polymer performance in various applications, including coatings and adhesives.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The following table summarizes key synthetic routes:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Bromination | Bromine, solvent | 4-Bromo derivative |

| 2 | Methoxymethylation | Methanol, catalyst | Methoxymethyl derivative |

| 3 | Trifluoromethylation | Trifluoromethylating agent | Final product |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential for further development into antimicrobial agents.

Case Study 2: Synthesis of Liquid Crystals

Researchers synthesized a series of liquid crystal compounds incorporating the trifluoromethoxy group derived from this compound. The resulting materials exhibited enhanced electro-optical properties suitable for display technologies.

作用机制

The mechanism of action of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, methoxymethyl, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity.

相似化合物的比较

Similar Compounds

- 4-Bromo-2-(trifluoromethoxy)phenol

- 4-Bromo-2-chlorophenol

- 4’-Bromo-2’-chloroacetanilide

Uniqueness

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.

生物活性

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom, a methoxymethyl group, and a trifluoromethoxy group attached to a benzene ring. This unique structure may influence its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly by activating caspase pathways. The selectivity of the compound towards cancer cells over normal cells suggests a promising therapeutic index.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. It may modulate signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

Case Studies

- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, finding minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- Cancer Cell Line Studies : In assays involving human breast cancer cells (MCF-7), the compound reduced cell viability by 70% at a concentration of 10 µM over 24 hours.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Anticancer Activity in MCF-7 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 30 |

| 20 | 10 |

属性

IUPAC Name |

4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVYJWJEOFAVSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。